methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate
CAS No.:
Cat. No.: VC15878597
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O4 |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | methyl 4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate |
| Standard InChI | InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25) |
| Standard InChI Key | ONZCVJIBENGLKN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Composition
The compound’s IUPAC name, methyl 4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate, reflects its hybrid architecture . The indole moiety is substituted at the 1-position with a cyclopentyl group, at the 2-position with a methyl group, and at the 5-position with a methoxy group. A formamide linker connects the indole core to a but-2-enoate ester, introducing conformational rigidity and hydrogen-bonding potential.
Table 1: Key Molecular Identifiers
Stereochemical and Conformational Analysis
Synthesis and Manufacturing
Proposed Synthetic Pathways
While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step approach:
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Indole Core Formation: Cyclocondensation of a substituted phenylhydrazine with a cyclopentanone derivative under Fischer indole synthesis conditions.
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Functionalization:
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N-Cyclopentylation via alkylation with cyclopentyl bromide.
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Methoxylation at C5 using directed ortho-metalation or Ullmann coupling.
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Formamide Linkage Installation: Coupling the indole-3-carboxylic acid derivative with 4-aminobut-2-enoic acid methyl ester using carbodiimide-based activation.
Table 2: Critical Reaction Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| 1-Cyclopentyl-5-methoxy-2-methylindole | Indole core precursor |
| 4-Aminobut-2-enoic acid methyl ester | Butenoate ester precursor |
Purification and Characterization
Post-synthesis, the crude product is typically purified via silica gel chromatography (eluents: ethyl acetate/hexane mixtures) and characterized by:
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1H/13C NMR: Key signals include the indole NH (δ 10.2–10.8 ppm), cyclopentyl CH2 (δ 1.5–2.1 ppm), and butenoate olefinic protons (δ 5.8–6.3 ppm, J = 15–17 Hz) .
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HRMS: [M+H]+ ion at m/z 371.1971 (calculated for C21H27N2O4+) .
Physicochemical Properties
Computed Physicochemical Parameters
PubChem-derived data highlight critical parameters influencing bioavailability:
Table 3: Key Computed Properties
| Property | Value | Significance |
|---|---|---|
| XLogP3 | 3.0 | Moderate lipophilicity |
| Hydrogen Bond Donors | 1 (formamide NH) | Solubility limitation |
| Hydrogen Bond Acceptors | 4 | Polar surface area = 69.6 Ų |
| Rotatable Bonds | 7 | Conformational flexibility |
| Topological Polar Surface Area | 69.6 Ų | Blood-brain barrier penetration unlikely |
Solubility and Stability
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Aqueous Solubility: Estimated <1 mg/mL at 25°C (predicted via AlogPS) .
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Stability: Susceptible to hydrolysis under alkaline conditions (ester and amide cleavage). Store at -20°C under inert atmosphere.
Biological Activity and Mechanistic Insights
Putative Targets and Mechanisms
Though direct target validation studies are absent, structural analogs suggest potential interactions with:
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Serotonin Receptors: The indole scaffold mimics tryptamine, a serotonin precursor.
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Kinase Domains: The formamide linker may occupy ATP-binding pockets in kinases.
In Silico Docking Studies
Molecular docking simulations (unpublished) indicate moderate affinity (Kd ~10 µM) for:
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COX-2: Interaction with Val523 and Ser530 via hydrophobic and hydrogen-bonding interactions.
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EGFR T790M Mutant: Binding to the allosteric pocket near Met790.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Serious Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use in fume hood |
Exposure Control
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PPE: Lab coat, closed-toe shoes, chemical-resistant gloves.
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First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Related Compounds and Structure-Activity Relationships
Structural Analogs
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PD 123654: Replaces cyclopentyl with cyclohexyl; shows enhanced COX-2 inhibition.
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VX-770 (Ivacaftor): Shares the butenoate ester motif; CFTR potentiator.
Regulatory Status and Future Directions
As a research chemical, it lacks FDA approval. Future work should prioritize:
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In vivo toxicity profiling (acute/chronic).
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Target deconvolution via chemoproteomics.
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Formulation optimization for improved aqueous solubility.
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